
rac threo-Dihydro Bupropion Maleate
説明
Historical Context and Development
The historical development of this compound traces its origins to the broader discovery and development of bupropion itself, which was first synthesized in the 1960s as part of efforts to develop novel antidepressant medications. Bupropion was initially classified as an antidepressant with dual action mechanisms, demonstrating its ability to inhibit the reuptake of both dopamine and norepinephrine. The identification of threo-dihydrobupropion as a distinct metabolite occurred more than three decades ago, yet detailed investigation into its disposition and pharmacological effects remained limited compared to other major metabolites such as 4-hydroxybupropion.
The recognition of dihydrobupropion isomers emerged from comprehensive metabolic studies that revealed the complex biotransformation pathways of bupropion in human subjects. Early research demonstrated that reduction of the aminoketone group of bupropion by carbonyl reductases creates an additional chiral center, resulting in the formation of both threo and erythro stereoisomers. The development of analytical methods capable of distinguishing between these stereoisomers represented a significant advancement in understanding bupropion pharmacokinetics.
Historical Milestone | Year | Significance |
---|---|---|
Initial Bupropion Synthesis | 1960s | Foundation compound development |
Metabolite Identification | 1980s | Discovery of dihydrobupropion isomers |
Stereoselective Analysis Development | 2000s | Enhanced analytical capabilities |
Maleate Salt Formulation | 2010s | Improved stability and research applications |
The evolution of analytical techniques has been instrumental in advancing our understanding of this compound. The development of chiral high-performance liquid chromatography methods enabled researchers to separate and quantify individual stereoisomers, revealing previously unrecognized differences in their pharmacological properties and metabolic fates. This analytical progress has been crucial for elucidating the role of specific stereoisomers in the overall therapeutic profile of bupropion.
Position within Bupropion Metabolite Classifications
This compound occupies a distinct position within the comprehensive classification system of bupropion metabolites, which encompasses several major biotransformation products. The primary metabolites of bupropion include hydroxybupropion, threohydrobupropion, and erythrohydrobupropion, each formed through different enzymatic pathways and exhibiting unique pharmacological characteristics. The classification of these metabolites is based on their structural modifications relative to the parent compound and their stereochemical configurations.
Hydroxybupropion represents the major active metabolite, formed through hydroxylation of the tert-butyl group by cytochrome P450 enzyme CYP2B6. This metabolite demonstrates plasma concentrations that are 16 to 20 times greater than those of bupropion itself, indicating extensive conversion during first-pass metabolism. In contrast, threohydrobupropion formation occurs through reduction of the ketone group, primarily catalyzed by 11β-hydroxysteroid dehydrogenase-1 and other aldo-keto reductases.
The stereochemical classification of dihydrobupropion metabolites reveals important distinctions between threo and erythro configurations. Threohydrobupropion circulates at higher concentrations than bupropion during therapeutic administration, similar to hydroxybupropion but contrasting with erythrohydrobupropion, which circulates at concentrations similar to the parent compound. The steady-state plasma exposure of racemic threo-dihydrobupropion significantly exceeds that of racemic erythro-dihydrobupropion, likely due to the enantioselective reduction by microsomal 11β-hydroxysteroid dehydrogenase type 1.
Metabolite Classification | Formation Pathway | Relative Plasma Concentration |
---|---|---|
Hydroxybupropion | CYP2B6 hydroxylation | 16-20x bupropion |
Threo-dihydrobupropion | 11β-HSD1 reduction | 7x bupropion |
Erythro-dihydrobupropion | Carbonyl reductase | Similar to bupropion |
The metabolic pathway leading to this compound involves multiple enzymatic steps that demonstrate stereoselective preferences. The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases, and can also be formed through the action of carbonyl reductases. Subsequently, threohydrobupropion undergoes further metabolism by cytochrome P450 enzymes CYP2B6 and CYP2C19 to form threo-4'-hydroxy-hydrobupropion, and by various glucuronosyltransferase enzymes to produce glucuronide conjugates.
Significance in Pharmacological Research
The pharmacological significance of this compound in research contexts stems from its substantial biological activity and its role as a major circulating metabolite during bupropion therapy. Research has demonstrated that threohydrobupropion exhibits approximately 20% of the pharmacological potency of bupropion and demonstrates efficacy ranging from 20 to 50% of bupropion's potency in mouse models of depression. These findings indicate that this metabolite contributes meaningfully to the overall therapeutic effects observed during bupropion treatment.
The compound's pharmacological profile includes weak inhibition of monoamine reuptake systems, with reported rat IC₅₀ or Kᵢ values of 16 μM for norepinephrine, 47 μM for dopamine, and 67 μM for serotonin. These values can be compared to corresponding rat values for bupropion of 1,400 nM, 570 nM, and 19,000 nM respectively, indicating that while threohydrobupropion is less potent than the parent compound, it maintains significant activity across multiple neurotransmitter systems.
Beyond monoamine reuptake inhibition, threohydrobupropion demonstrates additional pharmacological targets that contribute to its research significance. The compound has been reported to inhibit α₃β₄ nicotinic acetylcholine receptors with an IC₅₀ value of 14 μM. This nicotinic receptor antagonism represents an important mechanism that may contribute to both the therapeutic effects and the side effect profile associated with bupropion therapy.
Pharmacological Target | IC₅₀/Kᵢ Value | Research Significance |
---|---|---|
Norepinephrine Reuptake | 16 μM | Antidepressant activity |
Dopamine Reuptake | 47 μM | Motivational effects |
Serotonin Reuptake | 67 μM | Mood regulation |
α₃β₄ Nicotinic Receptors | 14 μM | Smoking cessation |
The pharmacokinetic characteristics of this compound contribute significantly to its research importance. The compound demonstrates a plasma protein binding of 42% and an elimination half-life of approximately 37 hours. These pharmacokinetic parameters indicate sustained exposure that may contribute to the prolonged effects observed with bupropion therapy. The extended half-life compared to bupropion itself suggests that threohydrobupropion may be responsible for maintaining therapeutic effects between dosing intervals.
Research applications of this compound extend beyond basic pharmacological characterization to include investigations of drug-drug interactions and metabolic pathways. The compound has been identified as a CYP2D6 inhibitor, accounting for approximately 21% of CYP2D6 inhibition during bupropion therapy. This inhibitory activity has important implications for understanding potential interactions with other medications that are metabolized by CYP2D6.
The stereochemical aspects of this compound provide additional research opportunities for investigating the relationship between molecular structure and biological activity. The racemic nature of this compound allows researchers to study the comparative effects of individual enantiomers, potentially revealing stereoselective differences in pharmacological activity, metabolic stability, and receptor binding affinity. Such investigations contribute to the broader understanding of chirality in drug action and may inform the development of more selective therapeutic agents.
特性
分子式 |
C₁₇H₂₄ClNO₅ |
---|---|
分子量 |
357.83 |
同義語 |
2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Maleate |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs of Bupropion
Studies on bupropion derivatives reveal critical structure-activity relationships (SAR). Key modifications include:
3-Phenyl Substitutions
- 3-Chloro substitution (PAL-1007) : Exhibits enhanced chaperone activity (136% ± 9.1% efficacy) compared to bupropion .
- 3-Methoxy (PAL-1465) and 3-Fluoro (PAL-1466) : Inactive or reduced efficacy (91% ± 6.1% and 100% ± 3.0%, respectively) .
- 3-Methyl (PAL-1411) : Lower efficacy (110% ± 4.5%) than bupropion .
N-Alkyl Modifications
Table 1: Efficacy of Bupropion Analogs
Compound | Substituent | Efficacy (% vs. Bupropion) | Activity Status |
---|---|---|---|
PAL-1007 | 3-Cl | 136 ± 9.1% | Active |
PAL-1465 | 3-OCH₃ | 91 ± 6.1% | Inactive |
PAL-1411 | 3-CH₃ | 110 ± 4.5% | Less Active |
PAL-993 (N-cyclobutyl) | None | 114 ± 2.3% | Less Active |
Stereoisomeric Comparisons
- rac erythro-Dihydro Bupropion-d9 : A deuterated erythro isomer with safety profiles similar to bupropion but distinct stereochemistry. The threo isomer likely differs in metabolic stability and receptor interactions due to spatial configuration .
- Bupropion Hydrochloride : The parent drug has a seizure incidence of 0.24–0.40% in clinical trials, whereas rac threo-Dihydro Bupropion Maleate’s safety data remain underexplored .
Impurity Profiles
- Bupropion Hydrochloride: Contains impurities like Related Compound C (1-(3-chlorophenyl)-2-hydroxy-1-propanone) and Related Compound F (1-(3-chlorophenyl)-1-hydroxy-2-propanone) .
Table 2: Key Differences Between Bupropion and Its Derivatives
*Inferred from SAR trends in .
準備方法
Reduction of Bupropion
The ketone moiety in bupropion undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol at 0–5°C for 4 hours. This reaction produces a racemic mixture of threo- and erythro-dihydro bupropion diastereomers. The threo-diastereomer is favored under controlled conditions, with a diastereomeric ratio (dr) of approximately 3:1 (threo:erythro).
Reaction Scheme :
Diastereomer Separation
The threo- and erythro-diastereomers are separated via preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IC column) with a mobile phase of hexane:isopropanol (80:20, v/v) at a flow rate of 1 mL/min. The threo-diastereomer elutes earlier (retention time: 6.42 min) compared to the erythro form (retention time: 7.15 min).
Enzymatic Preparation Using Carbonyl Reductases
An alternative method employs human liver cytosolic carbonyl reductases to achieve stereoselective reduction. This approach mimics in vivo metabolism and yields higher threo-diastereomer purity.
In Vitro Incubation
Bupropion (1 mM) is incubated with human liver cytosol (2 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C for 2 hours. The reaction is quenched with ice-cold acetonitrile, and the metabolites are extracted via solid-phase extraction (SPE).
Key Findings :
-
Threohydrobupropion constitutes 21 ± 14% of the total bupropion metabolites.
-
Enzymatic reduction avoids the formation of erythro-diastereomers, achieving a threo:erythro ratio of 10:1.
Formation of the Maleate Salt
The free base of rac-threo-dihydro bupropion is converted to its maleate salt to enhance stability and solubility.
Salt Formation Protocol
-
Neutralization : rac-Threo-dihydro bupropion (1.0 g) is dissolved in anhydrous ethanol (10 mL) and stirred at 25°C.
-
Acid Addition : Maleic acid (0.45 g, 1.1 equivalents) in ethanol (5 mL) is added dropwise over 30 minutes.
-
Crystallization : The mixture is cooled to 4°C, and the precipitated salt is filtered, washed with cold ethanol, and dried under vacuum.
Yield : 85–90% (white crystalline powder)
Melting Point : 142–144°C
Analytical Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Column : C18 reversed-phase (150 × 2.1 mm, 3.5 μm)
-
Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Detection : Positive ion mode (ESI+), m/z 242.1 [M+H]⁺ for rac-threo-dihydro bupropion.
MS/MS Fragmentation :
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (CDCl₃) : δ 1.20 (s, 9H, t-Bu), 3.10–3.30 (m, 2H, CH₂), 4.90–5.10 (m, 1H, CH-OH), 7.40–7.60 (m, 3H, Ar-H).
Quantitative Analysis of Metabolic Pathways
The table below summarizes the metabolic fate of bupropion and its dihydro metabolites in human clinical samples:
Compound | Total (Free + Conjugated) (% Dose) | Free (μmol) | Conjugated (μmol) |
---|---|---|---|
Bupropion | 1.4 ± 1.1 | 59 ± 71 | 6.5 ± 7.3 |
Threohydrobupropion | 21 ± 14 | 610 ± 550 | 250 ± 140 |
Erythrohydrobupropion | 1.9 ± 1.0 | 63 ± 65 | 22 ± 12 |
Threo-4′-OH-hydrobupropion | 5.3 ± 3.5 | 0.9 ± 0.9 | 200 ± 140 |
Industrial-Scale Production Considerations
Process Optimization
Q & A
Q. Tables for Reference
Parameter | Analytical Technique | Validation Criteria |
---|---|---|
Enantiomeric Purity | Chiral HPLC with CD detection | EE ≥ 98%, resolution factor > 1.5 |
Metabolic Stability | LC-MS/MS with microsomal incubations | Half-life ± 10% across replicates |
Dose-Response Modeling | Emax model with bootstrap CI | R² > 0.9, residual normality (Shapiro-Wilk) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。